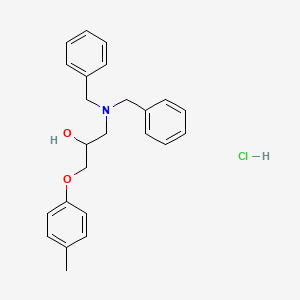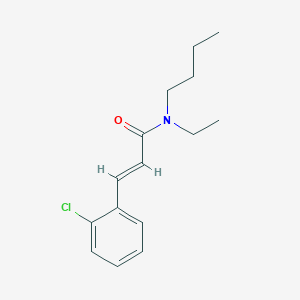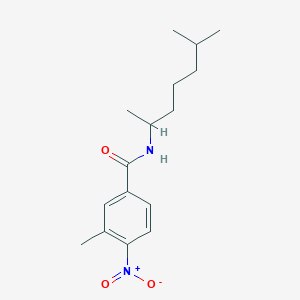![molecular formula C10H9F3N2O6S B3975975 methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate](/img/structure/B3975975.png)
methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate
描述
Methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate, also known as MNNG, is a chemical compound that has been widely used in scientific research. It is a potent mutagen and carcinogen that has been used to induce genetic mutations in various organisms. The purpose of
作用机制
Methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate is a potent alkylating agent that reacts with DNA to form covalent adducts. It primarily reacts with the purine bases, particularly guanine, resulting in the formation of O6-methylguanine and N7-methylguanine adducts. These adducts can lead to mispairing during DNA replication, resulting in point mutations. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate can also cause DNA strand breaks and induce apoptosis.
Biochemical and Physiological Effects:
methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate has been shown to cause a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and inflammation. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate has also been shown to affect cell cycle progression, gene expression, and protein synthesis. It has been implicated in the development of cancer, as it can cause mutations in oncogenes and tumor suppressor genes.
实验室实验的优点和局限性
Methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate is a potent mutagen that can induce point mutations in DNA. It is relatively easy to synthesize and is widely available. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate has been used in a variety of organisms, and its effects on DNA are well characterized. However, methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate is a potent carcinogen and must be handled with care. It can also be toxic to cells and can induce cell death at high concentrations.
未来方向
There are several future directions for the use of methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate in scientific research. One area of interest is the use of methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate to study the effects of mutagens on epigenetic modifications. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate has been shown to induce changes in DNA methylation and histone modifications, which can affect gene expression. Another area of interest is the use of methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate to study the effects of mutagens on non-coding regions of DNA, such as regulatory elements and enhancers. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate can induce mutations in these regions, which can affect gene expression and cellular function. Finally, methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate can be used to study the effects of mutagens on the microbiome, as it can induce mutations in bacterial DNA. This can provide insights into the role of the microbiome in human health and disease.
Conclusion:
methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate is a potent mutagen and carcinogen that has been widely used in scientific research. It has been used to study the mechanisms of mutagenesis, DNA repair, and carcinogenesis. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate is a potent alkylating agent that reacts with DNA to form covalent adducts, primarily with the purine bases. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, DNA damage, and inflammation. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate has several advantages and limitations for lab experiments and has several future directions for scientific research.
科学研究应用
Methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate has been extensively used in scientific research to induce point mutations in DNA. It has been used to study the mechanisms of mutagenesis, DNA repair, and carcinogenesis. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate is also used to study the effects of mutagens on the genetic material of cells and organisms. It has been used in a variety of organisms, including bacteria, yeast, fruit flies, and mammals.
属性
IUPAC Name |
methyl 2-[2-nitro-4-(trifluoromethylsulfonyl)anilino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O6S/c1-21-9(16)5-14-7-3-2-6(4-8(7)15(17)18)22(19,20)10(11,12)13/h2-4,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDZSTUCUWHUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-2,5-dichloro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975894.png)

![dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate](/img/structure/B3975904.png)

![4,4'-[(3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3975921.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3975922.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3975933.png)



![2-(4-bromophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3975961.png)

![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B3975986.png)
![N-(2,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3975988.png)